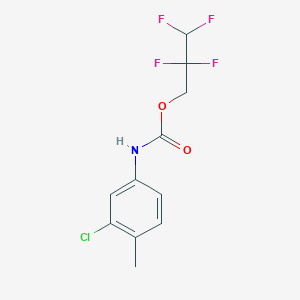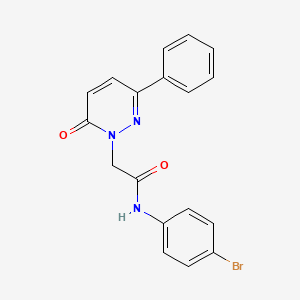
3,4-dimethoxy-N-phenylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-dimethoxy-N-phenylbenzenesulfonamide-related compounds involves complex chemical processes. One study discussed the synthesis and structure-activity relationships of arylsulfonamide analogs, highlighting the significance of the 3,4-dimethoxybenzenesulfonyl group for inhibitory activity (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for their biological activity. Various intramolecular interactions, such as C-H...O and N-H...Cl, stabilize their molecular conformations, as observed in the crystal structures of related compounds (Shakuntala et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse. For example, the ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds demonstrates the reactivity of such sulfonamide groups (Watanabe et al., 1969).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are essential for the development of this compound as a therapeutic agent. Its poor water solubility is a challenge for formulation (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various chemical groups and its ability to form stable compounds through weak interactions, are critical for its applications. The synthesis and kinetic investigation of sterically hindered isomeric forms of related compounds provide insights into these properties (Rublova et al., 2017).
Aplicaciones Científicas De Investigación
Anticancer Potential
Hypoxia-Inducible Factor (HIF) Pathway Inhibition
3,4-Dimethoxy-N-phenylbenzenesulfonamide is identified as a novel small molecule HIF-1 pathway inhibitor, showing promise in antagonizing tumor growth in animal models of cancer. Its poor water solubility (<15 µg/mL) necessitates delivery in a formulation, highlighting the need for further chemical modifications to optimize its function and pharmacology (Mun et al., 2012).
Anti-Pancreatic Cancer Activities
This compound, referred to as KCN1, has demonstrated significant in vitro and in vivo anti-cancer activities against pancreatic cancer cells, inducing cell cycle arrest and inhibiting cell growth. Its pharmacokinetics following intravenous or intraperitoneal injection in mice also indicate potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).
Pharmacological Optimization
- Structural Modifications for Enhanced Solubility: Research has focused on modifying the compound's structure to improve its aqueous solubility while retaining its efficacy as an HIF-1 inhibitor. For instance, certain analogs showed a solubility improvement of approximately 9000-fold, with minimal impact on drug efficacy (Mun et al., 2012).
Additional Research Findings
Synthesis and Biological Evaluation
Studies have been conducted on the synthesis and biological evaluation of various derivatives bearing the benzenesulfonamide moiety, exploring their activities against different conditions, including antimicrobial and antituberculosis properties (Ghorab et al., 2017).
Antibacterial and Anti-HIV Agents
Compounds synthesized with this compound structure have been tested for their antibacterial and anti-HIV activities, showing potential effectiveness against various microorganisms (Patel & Chikhalia, 2006).
Mecanismo De Acción
Target of Action
CHEMBL1533910, also known as 3,4-dimethoxy-N-phenylbenzenesulfonamide, is an arylsulfonamide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . HIF-1 is a transcription factor that plays a critical role in cellular and systemic responses to hypoxia .
Mode of Action
The compound interacts with its target, HIF-1, by disrupting the interaction of HIF-1α with transcriptional coactivators p300/CBP . This disruption inhibits HIF-1 activated transcription, thereby reducing the expression of HIF-1 target genes .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL1533910 is the HIF-1 pathway. By inhibiting this pathway, the compound reduces the expression of HIF-1 target genes such as VEGF, Glut-1, and carbonic anhydrase 9 . These genes are involved in various cellular processes including angiogenesis, glucose metabolism, and pH regulation, respectively.
Pharmacokinetics
The compound’s solubility and stability are enhanced by the presence of the 3,4-dimethoxybenzyl group . This group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
Result of Action
The inhibition of the HIF-1 pathway by CHEMBL1533910 leads to a reduction in the expression of HIF-1 target genes. This results in decreased angiogenesis, altered glucose metabolism, and changes in pH regulation within the cell . In vivo studies have shown that CHEMBL1533910 has antitumor activity, suggesting potential therapeutic applications in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL1533910. For instance, the presence of protons (trifluoroacetic acid) and elevated temperature (60 °C) can influence the cleavage of the 3,4-dimethoxybenzyl protective group
Análisis Bioquímico
Biochemical Properties
3,4-dimethoxy-N-phenylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects. The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound reaches its intended site of action within the cell .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-13-9-8-12(10-14(13)19-2)20(16,17)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQXOCMYHLBICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5622104.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]acetamide](/img/structure/B5622111.png)
![1-butyl-3-cyclopropyl-5-[(1R*,2R*)-2-phenylcyclopropyl]-1H-1,2,4-triazole](/img/structure/B5622116.png)
![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5622137.png)


![N-(3,5-dimethoxyphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5622155.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5622164.png)
![4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5622172.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-3,5-difluoropyridine](/img/structure/B5622198.png)
![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)